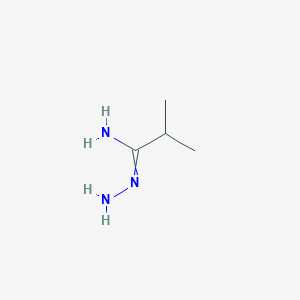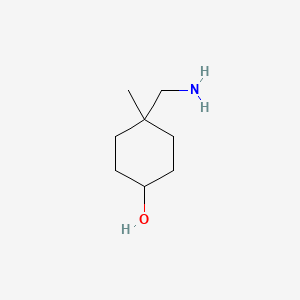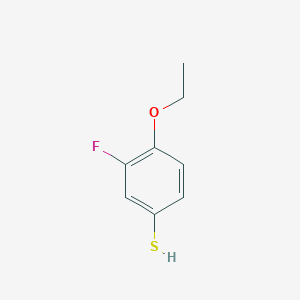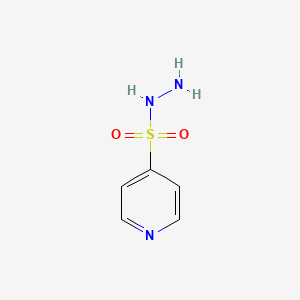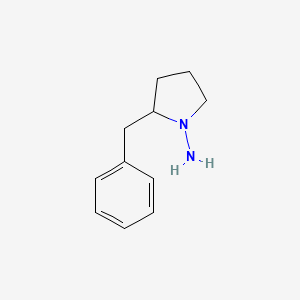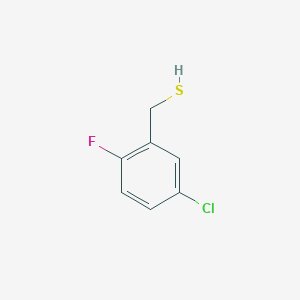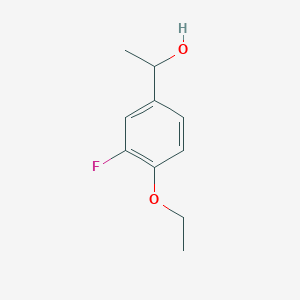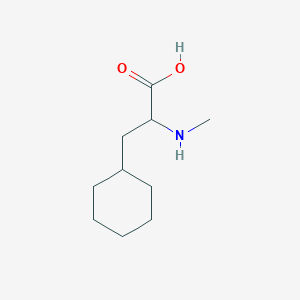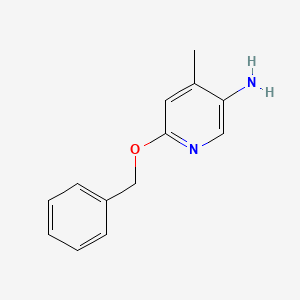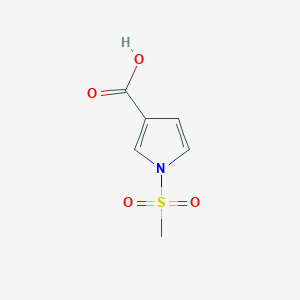
1-(Methylsulfonyl)pyrrole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)pyrrole-3-carboxylic Acid is a heterocyclic organic compound featuring a pyrrole ring substituted with a methylsulfonyl group at the 1-position and a carboxylic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)pyrrole-3-carboxylic Acid can be synthesized through several methods. One common approach involves the reaction of pyrrole with methylsulfonyl chloride in the presence of a base, followed by carboxylation at the 3-position. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methylsulfonyl)pyrrole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination at the pyrrole ring.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated pyrrole derivatives.
Applications De Recherche Scientifique
1-(Methylsulfonyl)pyrrole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism by which 1-(Methylsulfonyl)pyrrole-3-carboxylic Acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The presence of the methylsulfonyl and carboxylic acid groups allows for diverse interactions with molecular targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Pyrrole-2-carboxylic Acid: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
1-(Methylsulfonyl)pyrrole:
3-(Methylsulfonyl)pyrrole: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.
Uniqueness: 1-(Methylsulfonyl)pyrrole-3-carboxylic Acid is unique due to the presence of both the methylsulfonyl and carboxylic acid groups, which confer distinct chemical properties and enable a wide range of applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
Propriétés
IUPAC Name |
1-methylsulfonylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-12(10,11)7-3-2-5(4-7)6(8)9/h2-4H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRVXGKPSGKBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
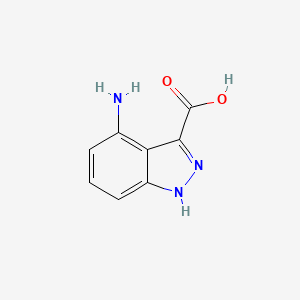
![[3-(2-Methylphenyl)oxetan-3-YL]methanamine](/img/structure/B7900361.png)
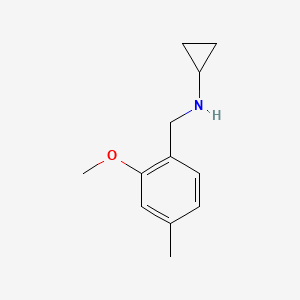
![N-[(2-Chloro-5-fluorophenyl)methyl]cyclobutanamine](/img/structure/B7900371.png)
![1H,2H,3H,4H,5H,6H-Benzo[c]2,7-naphthyridin-5-one](/img/structure/B7900381.png)
